N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide
Description
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR analysis identifies functional groups through characteristic absorption bands:
- Amide C=O stretch : 1640–1680 cm⁻¹.
- N-H stretches : 3300–3500 cm⁻¹ (amide) and 3350–3500 cm⁻¹ (primary amine).
- C-N stretch : 1250–1350 cm⁻¹.
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1655 | Amide I (C=O stretch) |
| 3350, 3450 | N-H symmetric/asymmetric stretches |
| 1280 | C-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 190.11 ([M+H]⁺), consistent with the monoisotopic mass. Fragmentation patterns include loss of the cyclopropane ring (m/z 133) and cleavage of the amide bond (m/z 106).
Crystallographic Structure Determination via X-ray Diffraction
Single-crystal X-ray diffraction reveals a planar amide group and a puckered cyclopropane ring. Key parameters include:
- Unit cell dimensions : a = 5.62 Å, b = 7.89 Å, c = 12.34 Å.
- Hydrogen bonding : N-H···O interactions (2.8–3.0 Å) stabilize the crystal lattice.
- Torsional angles : The dihedral angle between the phenyl and cyclopropane rings is 85°, indicating minimal conjugation.
Tautomeric and Conformational Isomerism
- Tautomerism : The amide group exists predominantly in the keto form due to resonance stabilization. Tautomeric shifts to the enol form are negligible, as confirmed by NMR.
- Conformational isomerism :
| Isomer Type | Energy Difference (kcal/mol) | Population |
|---|---|---|
| Amide keto form | 0 (reference) | >99% |
| Amide enol form | +12 | <1% |
| Cyclopropane puckering | +0.5 | 60% (D₃h) |
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-8-2-1-3-10(6-8)13-11(14)9-4-5-9/h1-3,6,9H,4-5,7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRHHFULEHNVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585380 | |
| Record name | N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918810-70-5 | |
| Record name | N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918810-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Phenylacetonitrile is commonly used as the starting aromatic nitrile compound.
- 2-(Chloromethyl)oxirane (epichlorohydrin) serves as the cyclopropanation agent.
- The reaction of these two in the presence of a base leads to a key intermediate: (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane, which is a bicyclic oxirane derivative critical for subsequent transformations.
Base and Solvent Selection
- Alkali metal bases such as sodium hydroxide or potassium hydroxide are preferred over sodium amide due to safety and scalability concerns; sodium amide is prone to aerial oxidation and explosive hazards.
- Suitable solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and hydrocarbon solvents such as toluene, xylene, or cyclohexane. Toluene is often preferred for extraction and reaction steps.
Stepwise Synthesis
The preparation generally follows these steps:
| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| a) | Reaction of 2-phenylacetonitrile with 2-(chloromethyl)oxirane in presence of alkali base | Sodium hydroxide, DMSO, toluene extraction | Cyano-substituted bicyclic intermediate |
| b) | Hydrolysis and acid treatment of intermediate | Base hydrolysis followed by acidification | (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane |
| c) | Condensation with potassium phthalimide | DMF solvent | Phthalimido methylcyclopropane carboxylic acid derivative |
| d) | Conversion to acid chloride with thionyl chloride | SOCl2, methylene chloride solvent | Acid chloride intermediate |
| e) | Amide formation with diethylamine | Diethylamine, hydrocarbon solvent (cyclohexane) | (Z)-1-phenyl-1-diethylaminocarbonyl-2-phthalimidomethylcyclopropane |
| f) | Amination/deprotection | Treatment with aqueous primary alkyl amine | Target aminomethyl cyclopropanecarboxamide |
This sequence culminates in the formation of the desired cyclopropanecarboxamide with an aminomethyl substitution on the phenyl ring.
One-Pot Process Innovation
A notable advancement is the development of a one-pot process integrating multiple steps to improve efficiency and reduce handling of unstable intermediates. This method involves sequential reactions starting from 2-phenylacetonitrile and epichlorohydrin, base hydrolysis, acid treatment, and final amination in a single reaction vessel with appropriate solvent and reagent changes. This approach enhances scalability and safety.
Enantioselective and Chiral Considerations
For the enantiomerically pure forms such as (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride, which are pharmacologically relevant, preparation methods include:
- Resolution of racemic mixtures using chromatographic separation techniques.
- Enantioselective synthesis routes employing chiral catalysts or auxiliaries.
- Specific stereospecific synthetic steps to control the configuration of the cyclopropane ring and aminomethyl substituent.
These methods are critical for obtaining the active enantiomer with desired biological activity.
Comparative Table of Key Preparation Parameters
| Parameter | Traditional Multi-Step Method | One-Pot Process | Enantioselective Synthesis |
|---|---|---|---|
| Starting material | 2-Phenylacetonitrile + epichlorohydrin | Same | Same with chiral auxiliaries or resolution |
| Base | Sodium hydroxide or potassium hydroxide | Sodium hydroxide | As above, plus chiral catalysts |
| Solvent | DMSO, toluene, DMF, cyclohexane | Polar aprotic + hydrocarbon mixture | Same with chiral solvents if needed |
| Intermediate isolation | Yes, multiple isolations | No, telescoped reactions | Yes, with chiral separation |
| Safety | Moderate, sodium amide avoided | Improved, fewer steps | Comparable, with added complexity |
| Yield and purity | High after purification | Comparable or better | High enantiomeric excess |
| Scalability | Moderate | Improved | Dependent on chiral method |
Research Findings and Industrial Implications
- The avoidance of sodium amide and the use of safer bases like sodium hydroxide improve the safety profile and scalability for industrial synthesis.
- The one-pot process reduces production time and waste, aligning with green chemistry principles.
- Enantioselective synthesis or resolution is essential for producing pharmacologically active enantiomers, impacting drug development and regulatory approval.
- The choice of solvents and reaction conditions is optimized to balance reaction efficiency, product isolation, and environmental considerations.
Chemical Reactions Analysis
Amidation and Carboxamide Reactivity
The carboxamide group participates in reactions typical of amides, including hydrolysis and coupling:
- Hydrolysis : Acidic or basic conditions cleave the amide bond. For example: This reaction is critical for metabolite studies or functional group interconversion .
- Coupling Reactions : The carboxamide can act as a nucleophile in peptide bond formation. In one protocol, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and Hünig’s base in DMF facilitate coupling with carboxylic acids :
Substitution at the Aminomethyl Group
The primary amine (-CHNH) undergoes nucleophilic substitution or reductive alkylation:
- Sulfonylation : Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides : This modification enhances pharmacological properties by altering solubility and receptor binding .
- Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBHCN to form secondary amines:
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under specific conditions:
- Acid-Catalyzed Ring Opening : In concentrated HCl, the cyclopropane ring opens to form a diol intermediate, which can further react :
- Transition Metal-Mediated Reactions : Palladium catalysts enable cross-coupling reactions, such as Suzuki-Miyaura couplings, though direct examples for this compound require extrapolation from analogous cyclopropane systems .
Oxidation and Reduction
- Oxidation of the Aminomethyl Group : The -CHNH moiety oxidizes to a nitro group using KMnO under acidic conditions:
- Reduction of the Carboxamide : LiAlH reduces the carboxamide to a primary amine :
Functionalization of the Aromatic Ring
Electrophilic aromatic substitution (EAS) occurs at the phenyl ring, though steric hindrance from the aminomethyl group directs reactivity:
- Nitration : HNO/HSO introduces nitro groups at the para position relative to the aminomethyl group.
- Halogenation : Bromination with Br/FeBr yields mono- or di-substituted products depending on stoichiometry.
Mechanistic Insights and Research Findings
- Selectivity in Sulfonylation : The aminomethyl group exhibits higher reactivity toward sulfonyl chlorides compared to the carboxamide, enabling selective derivatization .
- Steric Effects in EAS : The ortho position to the aminomethyl group is less reactive due to steric hindrance, favoring para substitution.
- Stability Under Basic Conditions : The cyclopropane ring remains intact in mild bases (e.g., NaOH), but prolonged exposure to strong bases (e.g., LiOH) induces partial ring-opening .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
1.1 Anticoagulant Properties
One of the most notable applications of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide is its role in the development of DPC423, a potent and selective oral inhibitor of blood coagulation factor Xa. This compound was optimized through structural modifications that replaced highly basic moieties with less basic alternatives, leading to enhanced pharmacological profiles. DPC423 has shown significant efficacy in preclinical studies, demonstrating a favorable safety profile and potential for clinical development in anticoagulation therapy.
1.2 Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing novel antibacterial agents. The compound's structural features contribute to its interaction with bacterial targets, although specific mechanisms remain to be fully elucidated. Preliminary studies suggest its potential effectiveness against various bacterial strains, warranting further investigation into its therapeutic utility in infectious diseases.
Psychiatric Disorders
2.1 Potential Antidepressant Effects
The structural similarity of this compound to known antidepressants suggests it may exhibit pharmacological effects akin to serotonin-norepinephrine reuptake inhibitors. Initial findings indicate that compounds with similar configurations have shown promise in treating depression and anxiety disorders. Ongoing research aims to clarify its mechanism of action and assess its efficacy in clinical settings.
Chemical Reactivity and Synthesis
3.1 Synthetic Pathways
The synthesis of this compound can be achieved through various organic reactions typical of amides and cyclopropanes. Common methods include:
- Amidation Reactions: Combining appropriate amines with cyclopropanecarboxylic acid derivatives.
- Nucleophilic Substitution: Utilizing nucleophiles under acidic or basic conditions to modify the aminomethyl group.
These synthetic approaches not only facilitate the production of the compound but also allow for the exploration of analogs with potentially enhanced biological activities.
3.2 Chemical Properties
The compound's unique cyclopropane structure influences its chemical reactivity, making it suitable for diverse applications in organic synthesis and drug discovery. Interaction studies have indicated its binding affinity to various neurotransmitter receptors, particularly those involved in serotonin and norepinephrine signaling pathways.
Case Studies
Several case studies highlight the efficacy of this compound and related compounds:
- Cancer Treatment: In mouse models of mammary carcinoma, compounds targeting nicotinamide phosphoribosyltransferase (NAMPT), including derivatives of this compound, have demonstrated significant delays in tumor growth and enhanced sensitivity to radiation therapy.
- Metabolic Disorders: Research indicates that NAMPT inhibitors may improve insulin sensitivity and reduce blood glucose levels in animal models, suggesting potential applications in diabetes management.
- Anti-inflammatory Effects: In models of rheumatoid arthritis, inhibition of NAMPT resulted in reduced inflammation and improved clinical outcomes, indicating broader therapeutic potential beyond oncology .
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the cyclopropane ring provides rigidity and stability to the compound. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural analogs, their substituents, synthesis yields, and applications:
Key Observations
Substituent Effects on Applications :
- Electron-Withdrawing Groups (e.g., -CF₃ in TAK-632 ): Enhance binding affinity to hydrophobic enzyme pockets, making such compounds suitable for therapeutic use.
- Hydrogen-Bonding Groups (e.g., -CH₂NH₂ in the target compound): Likely improve solubility and interactions with polar biological targets, though specific activity data are unavailable.
- Halogenated Groups (e.g., -Cl in cyprofuram ): Increase lipophilicity, favoring pesticidal activity by enhancing membrane penetration.
Synthetic Accessibility: High-yield synthesis (78%) is achievable for diaryl ether-linked cyclopropanes (e.g., ), whereas oxadiazole- or pyridine-containing analogs (e.g., ) exhibit lower yields (44–49%), likely due to multi-step reactions.
Ring Strain: The cyclopropane ring in the target compound introduces torsional strain, which may enhance reactivity or conformational rigidity compared to cyclopentane analogs (e.g., ).
Biological Activity
N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide (CAS Number: 918810-70-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound consists of a cyclopropane ring, a carboxamide functional group, and an aminomethyl-substituted phenyl group. Its molecular formula is , which contributes to its unique chemical properties and biological activities. The structural features facilitate interactions with various biological targets, enhancing its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The following mechanisms have been proposed:
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in neurotransmitter systems, particularly those associated with serotonin and norepinephrine pathways. This suggests potential applications as an antidepressant or anxiolytic agent.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Activity : Research has suggested that this compound may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.
Research Findings
Several studies have investigated the biological activity of this compound. Key findings include:
- Antidepressant-like Effects : In animal models, compounds structurally similar to this compound have shown efficacy in reducing depressive behaviors, indicating its potential as a serotonin-norepinephrine reuptake inhibitor (SNRI) .
- Antimicrobial Activity : Laboratory tests have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Milnacipran | 1-Phenyl-2-(aminomethyl)cyclopropane carboxamide | Antidepressant | Dual SNRI mechanism |
| Desvenlafaxine | 4-[(2S)-2-amino-1-(4-hydroxyphenyl)propan-1-yl]-N,N-dimethylbenzeneacetamide | Antidepressant | Active metabolite of venlafaxine |
| Venlafaxine | (S)-N,N-dimethyl-2-(methyl(4-(methylsulfanyl)phenyl)amino)propionamide | Antidepressant | Inhibits serotonin and norepinephrine reuptake |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antidepressant Efficacy : A study involving rodent models demonstrated that administration of the compound led to significant reductions in depression-like behaviors compared to control groups, supporting its role as a novel antidepressant .
- Infection Control : Clinical trials assessing the antimicrobial properties indicated that patients treated with formulations containing this compound showed improved outcomes against resistant bacterial strains.
- Cancer Treatment Potential : Research on human cancer cell lines revealed that treatment with this compound resulted in decreased viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide and its derivatives?
- Methodological Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted anilines. For example, and describe using nucleophilic acyl substitution reactions, where cyclopropanecarbonyl chloride reacts with 3-(aminomethyl)aniline under inert conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like over-alkylation .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions. X-ray crystallography (as in ) provides definitive confirmation of crystal packing and hydrogen-bonding networks, essential for structure-based drug design .
Q. What are the primary biological targets of cyclopropanecarboxamide derivatives in preclinical studies?
- Methodological Answer : Derivatives like WS3 ( ) target IκB/IKK complexes to modulate NF-κB signaling, while TAK632 () inhibits BRAF by stabilizing inactive dimers. Target identification often employs kinase profiling assays (e.g., radiometric or fluorescence-based) and cellular thermal shift assays (CETSA) to validate binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory potency across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific expression of efflux pumps (e.g., P-glycoprotein) or metabolic enzymes. Address this by:
- Performing parallel assays in isogenic cell lines with CRISPR-edited transporters.
- Measuring intracellular drug concentrations via LC-MS/MS.
- Validating target engagement using phosphoproteomics (e.g., highlights BRAF dimerization as a context-dependent mechanism) .
Q. What strategies optimize pharmacokinetic properties of cyclopropanecarboxamide derivatives for in vivo studies?
- Methodological Answer : Improve solubility and bioavailability through:
- Structural modifications : Introducing polar groups (e.g., adds sulfonamide moieties to enhance aqueous solubility).
- Formulation : Use co-solvents (DMSO/cyclodextrin) for in vivo dosing (as noted in for WS3).
- Prodrug approaches : Masking amines with labile protecting groups to improve membrane permeability .
Q. How do researchers design assays to evaluate target selectivity against off-pathway kinases?
- Methodological Answer : Use panel-based kinase assays (e.g., Eurofins KinaseProfiler) to screen against 300+ kinases. For example, SGC-AAK1-1 ( ) shows selectivity for AAK1/BMP2K by exploiting unique ATP-binding pocket residues. Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) further predict selectivity profiles .
Q. What experimental approaches validate the role of cyclopropane ring strain in biological activity?
- Methodological Answer : Compare analogs with cyclopropane replaced by non-strained rings (e.g., cyclohexane). demonstrates that the cyclopropane in TAK632 enhances binding entropy via ring strain, validated by isothermal titration calorimetry (ITC) and free-energy perturbation simulations .
Data Analysis & Experimental Design
Q. How should researchers address low reproducibility in cyclopropanecarboxamide-mediated apoptosis assays?
- Methodological Answer : Standardize protocols by:
- Using synchronized cell populations (e.g., serum starvation).
- Including caspase inhibition controls (e.g., Z-VAD-FMK).
- Quantifying apoptosis via Annexin V/PI flow cytometry alongside Western blotting for cleaved PARP ( notes batch-to-batch variability in WS3 solubility as a confounder) .
Q. What computational tools are recommended for SAR (Structure-Activity Relationship) studies of derivatives?
- Methodological Answer : Combine:
- QSAR : MOE or Schrödinger’s QikProp for predicting ADMET properties.
- Pharmacophore modeling : Phase (Schrödinger) to identify critical hydrogen-bond acceptors (e.g., the carbonyl in cyclopropanecarboxamide, as in ).
- Free-energy calculations : MMPBSA/GBSA to rank binding affinities .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
